Superior Inhibitory Activity on ALDH3A1 vs. a Structurally Similar Analog
The target compound demonstrates a >47-fold improvement in inhibitory potency against human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to a patent analog (US9328112, A39) [1]. While the target compound has an IC50 of 2.10E+3 nM, the analog exhibits an IC50 of >1.00E+5 nM under the same assay conditions [1][2]. This significant difference in activity is attributed to the specific substitution pattern of the target compound, highlighting that even minor structural variations within this chemical class can lead to a complete loss of function.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM |
| Comparator Or Baseline | US9328112, A39: IC50 >1.00E+5 nM |
| Quantified Difference | >47-fold lower IC50 for the target compound |
| Conditions | Spectrophotometric analysis; preincubated for 1 min followed by substrate addition |
Why This Matters
For researchers developing selective ALDH3A1 inhibitors, this compound provides a measurable, functional advantage over near-neighbor analogs, making it a superior starting point for hit-to-lead optimization.
- [1] BindingDB. (2014). BDBM50447072 CHEMBL1890994::US9328112, A24. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
- [2] BindingDB. (n.d.). BDBM50447064 CHEMBL3112685::US9328112, A39. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447064 View Source
